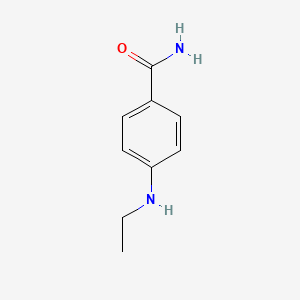

4-(Ethylamino)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-11-8-5-3-7(4-6-8)9(10)12/h3-6,11H,2H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOKLWDLTZBWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Ethylamino Benzamide and Its Analogues

Strategic Approaches to the Synthesis of the Benzamide (B126) Core with Ethylamino Substituents

The construction of the 4-(ethylamino)benzamide core involves the formation of the amide bond and the introduction of the ethylamino group at the para position of the benzene (B151609) ring.

Amidation Reactions for Primary Benzamide Formation

The formation of the primary benzamide is a crucial step in the synthesis of this compound. This transformation is typically achieved through the reaction of a carboxylic acid or its derivative with an amine.

One common method involves the direct condensation of a carboxylic acid and an amine. nih.gov This reaction is often facilitated by coupling agents that activate the carboxylic acid. For instance, titanium tetrachloride (TiCl₄) has been used to mediate the direct condensation of carboxylic acids and amines, providing moderate to excellent yields of the corresponding amides. nih.gov Another approach utilizes boric acid as a catalyst for the amidation of aromatic amines with benzoic acid under solvent-free conditions. researchgate.net Borate esters, such as B(OCH₂CF₃)₃, have also been shown to be effective reagents for direct amide synthesis from carboxylic acids and amines. acs.org

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the amide. This method is widely used due to its efficiency. google.com

Introduction of the Ethylamino Moiety: Alkylation and Reductive Amination Strategies

The ethylamino group can be introduced onto the benzamide core through various methods, primarily alkylation and reductive amination.

Alkylation involves the reaction of a primary amine with an ethylating agent, such as ethyl halide. This is a direct method for introducing the ethyl group onto the nitrogen atom.

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgjocpr.com This method is favored in green chemistry as it can often be performed in a one-pot reaction under mild conditions. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride being a traditional choice, although newer, safer alternatives like sodium triacetoxyborohydride are now more common. jocpr.compurdue.edu Catalyst-controlled reductive amination using transition metal catalysts like ruthenium, iridium, and nickel complexes offers high selectivity. jocpr.com

Green Chemistry Principles in Benzamide Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzamides to reduce environmental impact. jddhs.com This includes the use of safer solvents, solvent-free reaction conditions, and catalytic methods to improve atom economy and reduce waste. jddhs.comresearchgate.net

For example, the use of water as a solvent in organic reactions is a key aspect of green chemistry. mdpi.com The synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide has been reported to be carried out in deionized water at room temperature, demonstrating a green chemistry approach. mdpi.comnih.gov Solvent-free synthesis of amides has also been developed, where reactants are mixed without a solvent, significantly reducing waste. researchgate.net

Biocatalytic methods for amide bond formation are also gaining traction as a sustainable alternative to traditional chemical methods. rsc.org

Synthetic Routes for Derivatization of the this compound Scaffold

The this compound scaffold can be further modified to create a diverse range of analogues with potentially enhanced properties.

Modifications of the Amide Nitrogen (N-substitution)

The nitrogen atom of the amide group can be substituted with various functional groups to create N-substituted benzamide derivatives. nih.gov These modifications can significantly influence the biological activity of the resulting compounds. For example, a series of N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents. nih.govresearchgate.netresearchgate.net The synthesis of these derivatives often involves the reaction of a primary or secondary amine with an appropriately substituted benzoyl chloride or carboxylic acid.

Substituent Variations on the Phenyl Ring (e.g., halogens, alkyl, aryl, heterocyclic groups)

The phenyl ring of the this compound scaffold provides multiple sites for the introduction of various substituents, which can alter the electronic and steric properties of the molecule. wikipedia.org Common modifications include the introduction of halogens, alkyl groups, aryl groups, and heterocyclic moieties. nih.govresearchgate.net These substitutions can be achieved through various aromatic substitution reactions. wikipedia.org For instance, the introduction of an amino substituent at a specific position on a related heterocyclic ring was found to be crucial for the anticonvulsant activity of certain compounds. science.gov Similarly, the presence of a chlorine atom or a nitro group on the benzene ring has been shown to decrease the anti-proliferative activity of some N-substituted benzamides. nih.gov

The synthesis of 4-substituted benzamides has been explored for various applications, including the development of potent and selective I(Ks) blockers. nih.gov The introduction of different substituents on the phenyl ring allows for the fine-tuning of the pharmacological properties of the benzamide derivatives.

Data Tables

Table 1: Examples of Reagents and Catalysts for Benzamide Synthesis

| Reaction Type | Reagent/Catalyst | Substrates | Conditions | Yield | Reference |

| Amidation | Titanium tetrachloride (TiCl₄) | Carboxylic acids and amines | Pyridine, 85°C | Moderate to excellent | nih.gov |

| Amidation | Boric acid | Aromatic amines and benzoic acid | Solvent-free | Good | researchgate.net |

| Amidation | B(OCH₂CF₃)₃ | Carboxylic acids and amines | MeCN, 80°C | High | acs.org |

| Reductive Amination | Sodium cyanoborohydride | Carbonyl compounds and amines | N/A | N/A | jocpr.com |

| Reductive Amination | Sodium triacetoxyborohydride | Carbonyl compounds and amines | N/A | N/A | purdue.edu |

Synthesis of Ion-Associate Complexes for Enhanced Bio-interactions

The formation of ion-associate complexes is a significant strategy for modifying the physicochemical properties of bioactive molecules, which can be crucial for understanding their interactions with biological receptors. nih.govresearchgate.net An ion-associate complex is formed through the reaction of a large organic cation with a large organic anion in a suitable solvent. nih.gov This approach has been applied to analogues of this compound to create novel supramolecular structures with potentially enhanced biological activities.

A key example is the synthesis of an ion-associate complex of 4-amino-N-[2-(diethylamino)ethyl]benzamide, a close analogue of this compound, with tetraphenylborate (B1193919). nih.govmdpi.com The synthesis is achieved through a straightforward and environmentally friendly ion-associate reaction in deionized water at room temperature. nih.govresearchgate.net In this process, an aqueous solution of 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride (procainamide hydrochloride) is mixed with an aqueous solution of sodium tetraphenylborate. mdpi.com This results in the precipitation of the water-insoluble ion-associate complex, which can be isolated by filtration in high yield. mdpi.com

The formation of the complex is confirmed through various analytical techniques. The melting point of the complex (177 °C) is distinct from its parent reactants, procainamide (B1213733) hydrochloride (185 °C) and sodium tetraphenylborate (>310 °C). mdpi.com Spectroscopic analysis provides further evidence of the complex formation. nih.govmdpi.com

Table 1: Synthesis and Properties of 4-Amino-N-[2-(diethylamino)ethyl]benzamide Tetraphenylborate Ion-Associate Complex

| Parameter | Value | Reference |

|---|---|---|

| Reactants | 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride, Sodium tetraphenylborate | mdpi.com |

| Solvent | Deionized Water | mdpi.com |

| Reaction Condition | Room Temperature | nih.govresearchgate.net |

| Yield | >85% | mdpi.com |

| Melting Point (°C) | 177 | mdpi.com |

| Appearance | White Solid | mdpi.com |

Characterization using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry confirms the structure of the ion-pair complex. nih.govmdpi.com For instance, the IR spectrum shows characteristic peaks for the carbonyl (C=O) group at 1633 cm⁻¹ and for NH and NH₂ groups in the range of 3230-3469 cm⁻¹. mdpi.com The ¹³C NMR spectrum shows resonance peaks for the amide carbon at 167.66 ppm. mdpi.com Such complexes are studied to understand the relationship between bioactive molecules and receptor interactions and may exhibit unique biological properties, such as antibacterial activity. nih.govresearchgate.net

Catalytic Systems and Reaction Optimization for Efficient Synthesis

The efficient synthesis of benzamides and their analogues often relies on the development of advanced catalytic systems and thorough reaction optimization. Transition metal catalysis, in particular, offers powerful tools for constructing and modifying the benzamide scaffold. nih.gov

One direct approach to benzamide synthesis is the Friedel-Crafts carboxamidation of arenes. nih.gov This method has been demonstrated using cyanoguanidine as the amide source in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H). nih.gov The reaction proceeds via a proposed superelectrophilic intermediate, leading to the formation of the benzamide. nih.gov Optimization of this reaction showed that temperature and the amount of acid are critical; for example, reacting benzene with cyanoguanidine using 10 equivalents of CF₃SO₃H at 60°C resulted in a 56% yield of benzamide. nih.gov

In addition to synthesis, catalytic systems are crucial for the transformation of benzamides into other valuable chemical entities. For instance, Rhodium(III)-catalyzed C-H activation has been used to couple benzamides with donor/acceptor diazo compounds to form γ-lactams. nih.gov

Reaction optimization is a critical aspect of developing efficient and scalable synthetic protocols. gwern.net A case study in the optimization of the reduction of N-benzylbenzamide using a titanium tetrachloride (TiCl₄) catalyst and ammonia borane highlights the importance of systematically varying reaction parameters. researchgate.net The rate of conversion of the amide to the corresponding amine is highly dependent on the catalyst loading, solvent, and temperature. researchgate.net

Initial attempts at room temperature in diethyl ether with 10 mol% TiCl₄ showed low conversion (13-20%). researchgate.net Changing the solvent to tetrahydrofuran (THF) resulted in no reaction, likely due to catalyst complexation with the solvent. researchgate.net A significant improvement was observed by increasing the catalyst loading and reaction temperature. The optimal conditions were found to be 50 mol% TiCl₄ in refluxing dichloroethane (DCE), which led to a 96% conversion after 12 hours. researchgate.net

Table 2: Optimization of Catalytic Reduction of N-benzylbenzamide

| Entry | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 10 | Diethyl ether | Room Temp. | 4 | 13 | researchgate.net |

| 2 | 10 | Diethyl ether | Room Temp. | 12 | 20 | researchgate.net |

| 3 | 10 | THF | Room Temp. | 12 | 0 | researchgate.net |

| 4 | 50 | DCE | Reflux | 12 | 96 | researchgate.net |

These examples underscore the power of catalysis and systematic optimization in the synthesis and transformation of benzamides. The choice of catalyst, solvent, temperature, and stoichiometry of reagents are all critical parameters that must be fine-tuned to achieve high efficiency and yield in the preparation of this compound and its derivatives. researchgate.net The development of robust synthetic methods is essential for accessing these compounds for further research and application. gwern.net

Advanced Spectroscopic and Structural Elucidation of Substituted Benzamide Compounds

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, is a cornerstone for identifying functional groups and characterizing the nature of chemical bonds within a molecule. For substituted benzamides, these techniques would typically reveal characteristic vibrational modes for the amide group (C=O and N-H stretching), the ethylamino substituent (N-H, C-N, and C-H stretching and bending), and the benzene (B151609) ring (C-C stretching and C-H bending). The precise frequencies of these vibrations are sensitive to the electronic effects of the substituents and any intermolecular interactions, such as hydrogen bonding.

Surface-Enhanced Raman Scattering (SERS) is a more specialized technique that could provide insights into the adsorption behavior and orientation of 4-(Ethylamino)benzamide on metallic surfaces. This information is valuable for applications in surface chemistry and sensor development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules.

¹H and ¹³C NMR: One-dimensional Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide crucial information about the chemical environment of each hydrogen and carbon atom in this compound. Chemical shifts would indicate the electronic environment of the nuclei, while coupling patterns in the ¹H NMR spectrum would reveal the connectivity between adjacent protons. For instance, the ethyl group would show a characteristic triplet-quartet pattern, and the aromatic protons would exhibit splitting patterns indicative of their substitution on the benzene ring.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve characteristic losses, such as the cleavage of the ethyl group or the amide functionality, providing further confirmation of the compound's structure.

While the principles of these analytical techniques are well-established for the benzamide (B126) class of compounds, the specific experimental data required for a detailed analysis of this compound are not available in the reviewed scientific databases and literature. Further experimental research is necessary to characterize this compound and populate these data gaps.

Computational Chemistry and Theoretical Studies on 4 Ethylamino Benzamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. Methods like Density Functional Theory (DFT) are central to these investigations, providing a framework to explore molecular geometry, electronic behavior, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and understanding the distribution of its electrons (electronic structure). For benzamide (B126) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), have been effectively employed to optimize molecular geometries in the gas phase. The process involves finding the minimum energy conformation on the potential energy surface. The absence of imaginary vibrational frequencies in the calculation results confirms that the optimized structure corresponds to a true energy minimum.

These calculations provide detailed geometric parameters, such as bond lengths and bond angles. Studies on benzamide analogues have shown that DFT calculations can accurately predict these parameters, which often align well with experimental data obtained from techniques like X-ray crystallography. Understanding the electronic structure involves mapping the electron density, which helps in identifying the reactive sites within the molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For analogues of 4-(Ethylamino)benzamide, the HOMO-LUMO gap has been calculated to understand electronic transitions. For instance, in a complex of 4-amino-N-[2-(diethylamino)ethyl]benzamide, the energy gap was calculated to be around 4.4 eV. This energy gap corresponds to the lowest energy electronic excitation possible, which often involves the transition of an electron from the HOMO to the LUMO (e.g., n → π* transitions). Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), predicting the wavelengths at which the molecule absorbs light, corresponding to these electronic excitations.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for a 4-Aminobenzamide Analogue Complex Energies calculated in the solvent phase.

| Molecular Orbital | Configuration S1 (eV) | Configuration S2 (eV) |

| E_HOMO | - | - |

| E_LUMO | - | - |

| Energy Gap (ΔE) | 4.4566 | 4.3795 |

Source: Data derived from computational studies on 4-amino-N-[2-(diethylamino)ethyl]benzamide complexes.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method is particularly useful for quantifying intramolecular interactions, such as charge transfer (ICT) and electron delocalization.

In benzamide analogues like ortho-(4-tolylsulfonamido)benzamides, NBO analysis has revealed significant intramolecular hyperconjugation. This occurs through the overlap of a filled (donor) orbital, such as a lone pair on a nitrogen atom (n), with an adjacent empty (acceptor) antibonding orbital, like a π* orbital of a carbonyl group. This donor-acceptor interaction leads to the delocalization of electron density, which stabilizes the molecule. The stabilization energy associated with this charge transfer can be quantified by NBO analysis. For example, in the aforementioned sulfonamido-benzamides, the stabilization energy from the charge transfer between the sulfonamide nitrogen and the carbonyl group was calculated to be as high as 61.9 kJ/mol.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. DFT methods are routinely used to calculate vibrational wavenumbers corresponding to infrared (IR) and Raman spectra.

For benzamide analogues, calculated vibrational frequencies for key functional groups, such as the carbonyl (C=O) and amine (N-H) stretching modes, show good agreement with experimental values obtained from FT-IR spectroscopy. For example, the experimentally observed C=O stretching absorbance for a procainamide (B1213733) complex at 1633 cm⁻¹ correlated well with the calculated values of 1657 cm⁻¹ and 1618 cm⁻¹. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. Studies on procainamide complexes have demonstrated a strong linear correlation between the calculated and experimental ¹H-NMR chemical shifts, with R² values greater than 0.95.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a 4-Aminobenzamide Analogue

| Vibrational Mode | Experimental FT-IR | Calculated (DFT) |

| N-H / NH₂ Stretch | 3230-3469 | 3552 - 3589 |

| C=O Stretch | 1633 | 1618 - 1657 |

Source: Data from studies on 4-amino-N-[2-(diethylamino)ethyl]benzamide complexes.

The interaction of a molecule with a strong external electric field, such as from a laser, can induce a non-linear optical (NLO) response. The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. Molecules with large β values are of interest for applications in optoelectronics and photonics, including frequency conversion (second-harmonic generation).

Computational methods, including DFT, can be used to calculate the static and dynamic first hyperpolarizability of molecules. For analogues of this compound, such as sulfonamide amphiphiles, ab initio calculations have been performed to evaluate their NLO properties. These calculations provide the magnitude of the individual tensor components of β. The total first hyperpolarizability is often compared to that of standard NLO materials like urea (B33335) or KDP to assess its potential. Theoretical studies on similar donor-acceptor molecules show that the magnitude of β is highly sensitive to the molecular structure and the extent of intramolecular charge transfer.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are fundamental in drug design and molecular biology.

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. The process involves sampling a large number of possible poses and scoring them based on their binding affinity, which is estimated using a scoring function. For various benzamide derivatives, docking studies have been instrumental in identifying key binding interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, with target proteins like tyrosine kinases and metabotropic glutamate (B1630785) receptors. For instance, docking of 4-(arylaminomethyl)benzamide analogues into the active site of the Abl tyrosine kinase revealed crucial interactions necessary for inhibitory activity.

Following docking, molecular dynamics (MD) simulations can be performed to analyze the dynamic behavior and stability of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals how the complex fluctuates and changes conformation. These simulations have been used for aryl benzamide derivatives to validate docking poses and explore the dynamic nature of the ligand-receptor binding, ensuring the stability of the interactions identified in the static docking model.

Ligand-Protein Binding Affinity Prediction and Interaction Analysis

Predicting the binding affinity between a ligand, such as a this compound analogue, and its protein target is a cornerstone of computational drug design. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/PBSA) and deep learning models are employed to estimate the strength of these interactions.

In a study focused on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as inhibitors for Rho-associated kinase-1 (ROCK1), the MM/PBSA method was used to calculate the binding free energy. nih.gov This analysis revealed that electrostatic energy, van der Waals energy, and surface accessible surface area (SASA) energy were the primary contributors to the total binding energy. nih.gov The interaction energy was further broken down into short-range Coulombic and Lennard-Jones interactions. nih.gov

More recent approaches have utilized deep learning to predict binding affinity. One such model, DEELIG, uses convolutional neural networks to learn from the structures of both the protein and the ligand. nih.govbiorxiv.orgresearchgate.net This method has been tested on various protein-ligand complexes, including analogues like 6-(ethylamino)pyridine-3-carbonitrile, to predict binding affinity without the need for a docked pose as an initial input. nih.govbiorxiv.orgresearchgate.net Such computational tools are crucial for high-throughput virtual screening and prioritizing compounds for experimental testing.

Table 1: Key Energy Contributions to Ligand-Protein Binding for N-ethyl-4-(pyridin-4-yl)benzamide Analogues nih.gov

| Energy Component | Contribution to Binding Affinity |

| Electrostatic Energy | Major |

| Van der Waals Energy | Major |

| SASA Energy | Major |

| Short-range Coulombic (Coul-SR) | Component of Interaction Energy |

| Short-range Lennard-Jones (LJ-SR) | Component of Interaction Energy |

Conformational Analysis and Dynamic Behavior in Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Theoretical conformational analysis helps identify the low-energy, biologically relevant conformations of flexible molecules like this compound and its derivatives. Studies on related substituted benzamide drugs have shown that both folded and extended conformers can exist, with the energy difference between them being relatively small. nih.gov For some derivatives, extended conformers are significantly more stable than folded ones. nih.gov This analysis is crucial for understanding how these molecules might fit into a receptor's binding pocket.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the specific interactions that maintain the bound state. For N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of ROCK1, MD simulations were run to ensure the stability of the docked poses. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms were monitored, with stable plateaus indicating that the system had reached equilibrium. nih.gov Such simulations confirm the stability of crucial interactions, like hydrogen bonds, within the biological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are 3D-QSAR methods that correlate the biological activity of molecules with their 3D shape and electronic properties. nih.gov In these analyses, molecules are aligned, and steric and electrostatic fields (in CoMFA) are calculated around them. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

A 3D-QSAR study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors successfully developed robust CoMFA and CoMSIA models. nih.gov The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a predictive model. jbclinpharm.org For the ROCK1 inhibitors, the CoMFA model yielded a q² of 0.774 and an r² of 0.965, while the CoMSIA model produced a q² of 0.676 and an r² of 0.949, indicating strong predictive power for both models. nih.gov

Table 2: Statistical Results of CoMFA and CoMSIA Models for ROCK1 Inhibitors nih.gov

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Optimal Number of Components (ONC) |

| CoMFA | 0.774 | 0.965 | 6 |

| CoMSIA | 0.676 | 0.949 | 6 |

Identification of Structural Features Influencing Biological Activity

The primary output of CoMFA and CoMSIA analyses are contour maps. These maps visualize regions in 3D space where modifications to the molecular structure are predicted to increase or decrease biological activity. For instance, green contours in a steric map indicate areas where bulky groups would enhance activity, while yellow contours show where they would be detrimental. mdpi.com

For the benzamide-type ROCK1 inhibitors, the contour maps revealed specific structural features that govern their inhibitory potential. nih.gov By analyzing these maps, researchers can identify key locations on the benzamide scaffold where adding or modifying functional groups—such as those that can act as hydrogen bond donors or acceptors or alter the steric and electrostatic profile—would be most effective. nih.gov This information provides a rational guide for designing new analogues with improved potency and selectivity. nih.govnih.gov Similar QSAR studies on other benzamide analogues have successfully identified pharmacophoric features essential for activity against targets like the FtsZ bacterial protein and Bromodomain-4. nih.govtiu.edu.iq

Theoretical Studies on Ion-Pair Formation and Interaction Mechanisms

Understanding the formation of ion-pairs is critical for comprehending how charged bioactive molecules interact with receptors. mdpi.comnih.govmdpi.com A close analogue of this compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide), has been the subject of computational studies to investigate its ion-pair formation with the tetraphenylborate (B1193919) anion. mdpi.comnih.govmdpi.com

Density Functional Theory (DFT) calculations were used to study the ground state electronic characteristics of the procainamide-tetraphenylborate ion-pair complex. nih.govmdpi.com These theoretical calculations help to understand the geometry, electronic structure, and vibrational frequencies of the complex. The computed values for properties like ¹H-NMR and IR vibrational frequencies showed a strong correlation with experimental data, validating the computational approach. nih.govmdpi.com

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and stability of the complex. nih.gov A small HOMO-LUMO energy gap suggests that the compound is stable. nih.gov Molecular Electrostatic Potential (MEP) maps were also generated to visualize the charge distribution, confirming positive potential sites around the procainamide molecule and negative potential sites around the tetraphenylborate, which is characteristic of an ion-pair interaction mechanism. mdpi.comnih.gov These theoretical investigations are fundamental to understanding the non-covalent interactions that govern molecular recognition in biological systems. nih.gov

Investigation of Molecular Mechanisms of Biological Activity for Benzamide Derivatives with Ethylamino Moieties

Enzyme Inhibition Mechanisms and Kinetics

Benzamide (B126) derivatives are known to interact with the active sites of various enzymes, leading to modulation of their catalytic activity. The nature of the substitutions on the benzamide ring dictates the specificity and potency of this inhibition.

Histone Deacetylase (HDAC) Inhibition, specifically Class I HDACs

The N-(2-aminophenyl)-benzamide moiety serves as an effective zinc-binding group (ZBG) in a significant class of Histone Deacetylase (HDAC) inhibitors. acs.orgnih.gov These inhibitors demonstrate selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3), which are zinc-dependent metalloenzymes crucial for epigenetic regulation. explorationpub.com The mechanism of inhibition involves the benzamide group coordinating with the zinc ion located at the base of the enzyme's catalytic pocket, effectively blocking substrate access. nih.govexplorationpub.com

The kinetics of this interaction are noteworthy. The benzamide class of HDAC inhibitors is generally characterized by slow-binding inhibition kinetics. nih.gov This means that while the initial binding ("on" rate) may be slow, the dissociation ("off" rate) is also slow, leading to a prolonged duration of target engagement. explorationpub.comnih.gov This kinetic profile can influence the downstream biological effects of the inhibitor. explorationpub.com

Structure-activity relationship (SAR) studies reveal that the N-(2-aminophenyl)-benzamide unit is a key pharmacophore for potent inhibition. nih.govacs.org Modifications to other parts of the molecule, known as "capping groups," can fine-tune the isoform selectivity and potency. For example, a derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, showed a selective inhibition pattern for Class I HDACs, with a preference for HDAC1 over HDAC2 and HDAC3. frontiersin.org Another N-(2-aminophenyl)-benzamide derivative, compound 15k, demonstrated highly potent inhibition of HDAC3. acs.orgdrugbank.com The inhibitory potencies of several N-(2-aminophenyl)-benzamide derivatives against Class I HDACs are detailed below.

Table 1: Inhibitory Activity (IC50) of N-(2-aminophenyl)-benzamide Derivatives Against Class I HDACs

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 | frontiersin.org |

| Compound 15k | 80 | 110 | 6 | acs.orgdrugbank.com |

| Compound 24a | 930 | 85 | 12 | nih.gov |

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a key regulator of cellular processes like adhesion, proliferation, and migration. nih.gov Certain benzamide derivatives have been identified as FAK inhibitors. The molecular mechanism involves the benzamide core interacting with the ATP-binding pocket of the FAK kinase domain.

Specifically, in a series of inhibitors featuring an o-aminobenzamide group, molecular bonding experiments revealed key interactions within the FAK central kinase domain. The oxygen atom of the benzamide's carbonyl group forms a hydrogen bond with the Asp564 residue, which is a crucial interaction for anchoring the inhibitor in the active site. nih.gov This occupation of the ATP-binding site prevents the kinase from phosphorylating its downstream targets, thereby inhibiting the signaling cascades that promote tumor cell proliferation and migration. nih.govnih.gov

Rho-associated Kinase-1 (ROCK1) Inhibition

Rho-associated kinase-1 (ROCK1) is a serine-threonine kinase that plays a significant role in regulating the actin cytoskeleton and is implicated in various cellular functions, including contraction and motility. nih.govpatsnap.com Benzamide has been identified as a core structure in the development of ROCK1 inhibitors. nih.govresearchgate.net

The mechanism of inhibition involves the benzamide derivative acting as an ATP-competitive inhibitor. patsnap.com These compounds bind to the active site of the ROCK1 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. patsnap.comnih.gov Molecular modeling studies of N-methyl-4-(4-pyrazolidinyl) benzamides have been used to understand the specific interactions within the binding pocket, guiding the rational design of more potent inhibitors. nih.gov Research on bisbenzamide and ureidobenzamide derivatives further confirmed this mechanism of action, leading to the development of highly selective ROCK inhibitors. researchgate.net

Other Receptor and Target Protein Interactions

Beyond enzyme inhibition, substituted benzamide ligands are known to interact with other protein targets, notably G protein-coupled receptors (GPCRs). A key example is the interaction with the D4 dopamine (B1211576) receptor. nih.govnih.gov

Studies have uncovered a D4 subtype-specific structure-activity relationship for these ligands. The binding affinity is particularly enhanced for substituted benzamides that possess polar substituents at the para (4-) and/or meta (5-) positions of the benzamide ring. nih.gov Molecular docking models suggest that the benzamide ring is constrained by interactions with residues in the transmembrane helices TM5 and TM6. nih.gov This positioning can lead to steric crowding between parts of the ligand and the Thr7.39 residue of the D4 receptor. The presence and nature of substituents on the benzamide ring can mitigate this crowding and mediate the specific binding interaction, accounting for the observed D4 subtype-specificity. nih.gov

Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal, antiviral)

Benzamide derivatives containing ethylamino moieties have demonstrated significant antimicrobial properties by targeting essential cellular processes in microbes, thereby inhibiting their replication and growth. A primary mechanism of action is the disruption of bacterial cell division through the inhibition of the filamentous temperature-sensitive Z (FtsZ) protein. nih.gov FtsZ is a crucial protein in prokaryotes, polymerizing to form the Z-ring at the site of cell division, which then constricts to divide the mother cell into two daughter cells. nih.gov Inhibition of FtsZ blocks this entire process, leading to a bacteriostatic or bactericidal effect. nih.gov

Several studies have highlighted benzamide derivatives that effectively target FtsZ in both Gram-positive and Gram-negative bacteria. For instance, certain benzodioxane-benzamides have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) as low as 0.6 µg/mL. nih.gov Microscopic analysis of bacteria treated with these compounds revealed cell elongation, swelling, and desegregation, which are characteristic effects of cell division inhibition. nih.gov While activity against Gram-positive strains has been well-documented, some benzamide compounds have also shown inhibitory effects on FtsZ from Escherichia coli, a Gram-negative bacterium, though their antimicrobial efficacy can be affected by efflux pumps in these organisms. nih.gov

The antifungal activity of benzamide derivatives has also been reported. For example, 3-acetyl benzoyl amide, isolated from an actinomycete, exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with MIC values of 31.25 µg/ml for both. nih.gov Scanning electron microscopy revealed that this compound caused damage to the cell membrane of C. albicans and the mycelium of A. niger. nih.gov Other benzimidazole (B57391) compounds, a class of molecules that share structural similarities with benzamides, have also shown broad-spectrum antifungal activity. nih.gov

In the context of antiviral activity, certain benzamide derivatives have been identified as potent inhibitors of viral replication. One such derivative, AH0109, was found to have strong anti-HIV-1 activity, with a 50% effective concentration of 0.7 μM in CD4(+) T cells. nih.gov Its mechanism of action involves the significant inhibition of both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov Notably, this compound was also effective against HIV-1 strains resistant to common antiretroviral drugs. nih.gov Another class of related compounds, benzimidazole l-ribosides, has been shown to inhibit the replication of the Epstein-Barr virus (EBV) by targeting the accumulation of the viral replicative cofactor, early antigen D. nih.gov

| Compound/Derivative Class | Target Organism | Mechanism of Action | Observed Effect/Potency |

|---|---|---|---|

| Benzodioxane-benzamides | Methicillin-Resistant Staphylococcus aureus (MRSA) | Inhibition of FtsZ protein | MICs between 0.6 and 2.5 µg/mL; cell elongation and swelling nih.gov |

| 3-Acetyl Benzoyl Amide | Candida albicans, Aspergillus niger | Cell membrane and mycelium damage | MIC of 31.25 µg/ml for both fungi nih.gov |

| AH0109 (Benzamide derivative) | HIV-1 | Inhibition of reverse transcription and viral cDNA nuclear import | EC50 of 0.7 μM in CD4(+) T cells nih.gov |

| Benzimidazole l-Riboside (1263W94) | Epstein-Barr Virus (EBV) | Inhibition of the accumulation of early antigen D | 50% inhibitory concentration range of 0.15 to 1.1 μM nih.gov |

The antiviral activity of some cellular enzymes can be modulated by external compounds. One such enzyme is the Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G), a cytidine (B196190) deaminase that has an intrinsic anti-HIV defense mechanism. nih.govnih.gov APOBEC3G introduces G-to-A hypermutations in the viral genome, leading to the production of non-viable viruses. nih.gov The HIV-1 viral infectivity factor (Vif) protein counteracts this by inducing the degradation of APOBEC3G. nih.gov

While the direct modulation of APOBEC3G by 4-(Ethylamino)benzamide is not established in the reviewed literature, the broader family of benzamide derivatives has been investigated for its antiviral properties through various mechanisms. nih.gov It is known that the antiviral function of APOBEC3G can, in some cases, be separated from its cytidine deaminase activity, suggesting alternative mechanisms of viral inhibition. nih.gov Furthermore, A3G not only acts as an intrinsic antiviral factor but also enhances the ability of infected T cells to activate virus-specific cytotoxic T lymphocytes (CTLs), thereby contributing to the adaptive immune response. nih.gov This enhancement of CTL activation is dependent on the editing activity of A3G. nih.gov

The potential for small molecules to modulate intracellular protein levels is an area of active research. bohrium.com This can be achieved through various mechanisms, including the inhibition of protein degradation or the induction of protein degradation. bohrium.com While specific studies linking this compound to the modulation of APOBEC3G are lacking, the principle of small molecule-mediated protein modulation remains a plausible area for future investigation into the antiviral mechanisms of benzamide derivatives.

Antiproliferative and Oncogenic Pathway Modulation

Benzamide derivatives have shown notable antiproliferative effects by influencing cell cycle regulation and inducing apoptosis in various cancer cell lines. nih.govnih.govnih.gov The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. mdpi.com Compounds that can interfere with the cell cycle or trigger programmed cell death (apoptosis) are valuable candidates for anticancer therapies.

N-substituted benzamides, such as declopramide (B1670142), have been shown to induce a G2/M phase cell cycle block in cancer cells. nih.gov This arrest in the cell cycle precedes the induction of apoptosis. nih.gov The apoptotic mechanism triggered by these compounds involves the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the activation of caspase-9. nih.gov The induction of apoptosis by these benzamides can be inhibited by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov Interestingly, the cell cycle block and apoptosis induction by declopramide were found to be independent of p53 activation, as these effects were observed in p53-deficient cell lines. nih.gov

Other benzamide derivatives have also demonstrated the ability to induce apoptosis. For instance, a novel imidazo-benzamide derivative, TBUEIB, was found to induce apoptosis in the A549 lung cancer cell line. nih.gov This compound was shown to modulate the expression of apoptotic markers like caspase-3. nih.gov Similarly, an O-ethylamino derivative of niclosamide, a compound containing a benzamide-like structure, was observed to induce cleaved caspase-3 and downregulate cyclin D1 in breast cancer cells, suggesting an inhibition of cell cycle progression and promotion of apoptosis. nih.gov

| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Pathway | Key Molecular Targets/Markers |

|---|---|---|---|---|

| Declopramide (N-substituted benzamide) | 70Z/3 pre-B cell line, HL60 promyeolocytic cancer cell line | G2/M phase block nih.gov | Mitochondrial pathway nih.gov | Cytochrome c release, Caspase-9 activation nih.gov |

| TBUEIB (Imidazo-benzamide derivative) | A549 lung cancer cell line | Not specified | Induction of apoptosis nih.gov | Modulation of Caspase-3 nih.gov |

| O-ethylamino derivative of Niclosamide | MDA-MB-231 breast cancer cells | Inhibition of cell cycle progression nih.gov | Induction of apoptosis nih.gov | Cleaved Caspase-3, Downregulation of Cyclin D1 nih.gov |

Inflammation is a critical biological process that, when dysregulated, can contribute to the development and progression of various diseases, including cancer. scielo.brnih.gov Benzamide derivatives have been investigated for their potential to modulate the inflammatory response. For instance, N-substituted benzamides like metoclopramide (B1676508) and 3-chloroprocainamide have demonstrated anti-inflammatory effects by inhibiting NF-κB activity and TNF-α production. nih.gov

Roflumilast (B1684550), a benzamide derivative, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. nih.gov By inhibiting PDE4, roflumilast can suppress the release of pro-inflammatory mediators from various immune cells. nih.gov It has been shown to inhibit the formation of leukotriene B4 (LTB4) and reactive oxygen species (ROS) in neutrophils, ROS formation in eosinophils, and tumor necrosis factor-alpha (TNF-α) synthesis in monocytes. nih.gov

Furthermore, novel benzoxazole (B165842) derivatives containing a 4-amino-butanamide moiety have been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by modulating the expression of IL-6 or IL-1β mRNA. mdpi.com These compounds were found to downregulate the expression of key signaling proteins in inflammatory pathways, such as pY-STAT3, p-IκBα, and p-NF-κB p65. mdpi.com The modulation of these inflammatory pathways highlights the potential of benzamide derivatives as anti-inflammatory agents.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. mdpi.commdpi.com Benzamide derivatives have been explored for their antioxidant properties. A study on N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups, and bearing either amino or amino-protonated moieties, revealed their capacity as antioxidants. nih.gov

The antioxidant potential of these compounds was evaluated using DPPH and FRAP assays, with most of them showing improved antioxidative properties compared to the reference antioxidant BHT. nih.gov Computational analysis indicated that protonated systems are better antioxidants than their neutral counterparts and that the presence of electron-donating methoxy groups enhances antioxidant properties. nih.gov The introduction of hydroxy groups was found to further increase antioxidative features, with a trihydroxy derivative showing particularly promising reactivity due to the stabilizing effect of hydrogen bonding on the resulting phenoxyl radical. nih.gov The antioxidant activity of some benzamide derivatives is influenced by the presence and position of substituents on the phenyl ring. researchgate.net

Mechanisms of Activity in Other Biological Contexts (e.g., anthelmintic, antihistaminic, hypotensive)

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a versatile pharmacophore present in a wide range of biologically active compounds. Derivatives of benzamide, including those with ethylamino moieties, have been investigated for various therapeutic applications beyond their more commonly studied roles. The molecular mechanisms underpinning these activities, such as anthelmintic, antihistaminic, and hypotensive effects, are diverse and depend on the specific structural modifications of the benzamide core.

Anthelmintic Activity

The precise mechanism of anthelmintic action for many benzamide derivatives is not fully elucidated, but research points towards interference with the parasite's cellular integrity and metabolic functions. msdvetmanual.com The general pharmacodynamic basis for anthelmintic drugs involves disrupting processes vital to the parasite, such as neuromuscular coordination, energy metabolism, and protective mechanisms against the host, ultimately leading to paralysis, starvation, and expulsion of the helminth. msdvetmanual.com

For the closely related and well-studied benzimidazole class of anthelmintics, the primary mechanism of action is the disruption of microtubule polymerization. msdvetmanual.comnih.gov These compounds exhibit high-affinity binding to the parasite's β-tubulin, which prevents its polymerization into microtubules. nih.govresearchgate.net This disruption of the microtubular network is critical as it interferes with essential cellular functions like cell division, nutrient absorption (specifically glucose uptake), and intracellular transport, leading to the parasite's death. nih.govresearchgate.net

While not as definitively characterized, the anthelmintic action of benzamide derivatives may involve similar or alternative pathways. Potential mechanisms include the inhibition of key enzymes in the parasite's energy metabolism, such as fumarate (B1241708) reductase, or the alteration of its motor activity, leading to paralysis. nih.govderpharmachemica.com Structure-activity relationship studies of various halogen-containing benzamides have confirmed that specific substitutions on the benzamide ring are crucial for their anthelmintic efficacy. nih.gov

| Mechanism | Description | Target | Compound Class Example |

|---|---|---|---|

| Microtubule Disruption | Inhibits the polymerization of tubulin into microtubules, disrupting cell structure, division, and nutrient absorption. | β-tubulin | Benzimidazoles |

| Inhibition of Energy Metabolism | Interferes with enzymes crucial for the parasite's energy production, leading to energy depletion. | Metabolic Enzymes (e.g., Fumarate Reductase) | Benzamides (Proposed) |

| Alteration of Motor Activity | Affects the neuromuscular system of the parasite, causing paralysis and subsequent expulsion from the host. | Neuromuscular Receptors | Benzamides (Proposed) |

Antihistaminic Activity

The antihistaminic effects of various compounds are primarily achieved by antagonizing the action of histamine (B1213489) at its receptors, most commonly the H1 receptor. wikipedia.org Histamine, a key mediator in allergic reactions, causes symptoms like itching, vasodilation, and smooth muscle contraction by binding to these receptors. acs.org Antihistamines function as inverse agonists or neutral antagonists, binding to the histamine receptors without activating them, thereby blocking histamine's effects. wikipedia.org

Research has demonstrated that benzamide derivatives can function as effective histamine receptor antagonists. Studies involving the synthesis of benzamide derivatives of carboxyterfenadine showed that these compounds antagonized the contractile effects of histamine on isolated guinea pig ileum, a classic indicator of H1 receptor blockade. arabjchem.orgresearchgate.net Further investigations have identified series of benzamide derivatives that display potent binding affinity for histamine H3 receptors, indicating that the benzamide structure is a viable scaffold for developing antagonists for different histamine receptor subtypes. nih.govnih.gov The ethylamino group, as a flexible side chain, can play a role in the molecule's interaction and fit within the receptor's binding pocket.

| Mechanism | Description | Primary Target | Effect |

|---|---|---|---|

| Receptor Antagonism | Competitively binds to histamine receptors (e.g., H1, H3) without activating them, preventing histamine from binding and exerting its effects. | Histamine H1 and H3 Receptors | Alleviation of allergic symptoms such as smooth muscle contraction and vasodilation. |

Hypotensive Activity

Certain benzamide derivatives have been associated with hypotensive (blood pressure-lowering) activity. While the specific mechanisms for simple benzamide structures are not extensively detailed, the activity of more complex molecules containing the benzamide core provides insight into potential pathways. For instance, studies on benzamidopiperidylethylindoles have documented their hypotensive effects in animal models. nih.gov

A plausible mechanism for hypotensive action involves the modulation of the sympathetic nervous system. One established pathway for reducing blood pressure is the presynaptic inhibition of norepinephrine (B1679862) release from peripheral sympathetic nerve terminals. ahajournals.orgnih.gov By inhibiting the release of this key vasoconstrictor, such compounds can lead to vasodilation (widening of blood vessels) and a subsequent decrease in blood pressure. ahajournals.org Although direct evidence for this compound is scarce, this represents a potential mechanism by which benzamide derivatives could exert a hypotensive effect. A patent for certain benzamide compositions notes their utility in producing hypotensive activity, further suggesting the potential of this chemical class in cardiovascular applications. utoledo.edu

| Compound Class | Observed Activity | Potential Mechanism | Physiological Outcome |

|---|---|---|---|

| Benzamidopiperidylethylindoles | Hypotensive effects in animal studies. nih.gov | Modulation of the sympathetic nervous system. | Reduction in blood pressure. |

| General Benzamide Derivatives | Reported hypotensive properties. utoledo.edu | Presynaptic inhibition of norepinephrine release from sympathetic nerve terminals (speculative). | Vasodilation and decreased peripheral resistance. |

Structure Activity Relationship Sar and Ligand Design Principles for Benzamide Derivatives

Influence of Ethylamino Position and Substitution on Biological Activity

The position of the ethylamino group on the benzamide (B126) scaffold is a fundamental determinant of a compound's biological profile. The location of this substituent—whether at the ortho (2-), meta (3-), or para (4-) position—governs the electronic and steric properties of the molecule, which in turn influences its binding affinity and selectivity for a given biological target.

Substitution Effects : Further substitution on the ethylamino group itself, such as replacing the ethyl group with larger alkyl chains or other functional groups, can modulate lipophilicity, steric bulk, and the potential for additional interactions. For instance, increasing the alkyl chain length could enhance binding in a hydrophobic pocket, while introducing a polar group could establish new hydrogen bonds.

Impact of Phenyl Ring Substituents on Potency and Selectivity

Modifying the phenyl ring of the benzamide core with various substituents is a primary strategy for optimizing potency and selectivity. The nature, position, and size of these substituents can fine-tune the molecule's interaction with its target.

The electronic properties of substituents are critical. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and alkyl groups can increase electron density in the ring, potentially enhancing certain interactions. libretexts.orgnih.gov Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or halogens (-F, -Cl) decrease the ring's electron density, which can also be favorable depending on the electrostatic environment of the target's active site. libretexts.orglibretexts.org

For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the presence of a 4-fluorophenoxy substituent was found to be advantageous for activity. mdpi.com In another study on benzoxazole (B165842) derivatives, compounds with electron-donating substituents showed potent antifungal activity. nih.gov The position of the substituent also matters; studies on phenylsulfonylamino-benzanilide inhibitors revealed that the position of a nitro group had a significant effect on inhibitory potency. acs.org

Steric factors also play a crucial role. Bulky substituents may prevent a ligand from binding, whereas in other cases, they can improve selectivity by preventing the molecule from fitting into the binding sites of off-target proteins. Research on certain insecticidal benzamides concluded that less steric hindrance on the aniline (B41778) part of the molecule helped to increase activity by reducing obstacles to receptor binding. nih.gov

The following table summarizes findings on how different phenyl ring substituents affect the biological activity of benzamide derivatives in various contexts.

| Scaffold/Target Context | Substituent | Position | Effect on Activity | Source |

| 2-Phenoxybenzamides (Antiplasmodial) | 4-Fluorophenoxy | 2 | Advantageous for activity | mdpi.com |

| Phenylsulfonylamino-benzanilides (SOAT inhibitors) | Nitro | Varies | Position has a significant effect on potency | acs.org |

| Benzoxazole Derivatives (Antifungal) | Methoxy, Dimethylamino | Varies | Electron-donating groups associated with higher activity | nih.gov |

| Pyridine-linked Benzamides (Larvicidal) | Less Steric Bulk | Aniline Ring | Increased activity | nih.gov |

| 1,2,3,4-Tetrahydroacridines (Antileishmanial) | Chlorine | Varies | Promoted increased activity up to a certain linker length | mdpi.com |

Role of Amide Bond Orientation and Linker Groups

The amide bond is a cornerstone of the benzamide structure, and its specific properties are central to its function in ligand design. The amide group is planar due to the partial double-bond character between the carbonyl carbon and the nitrogen atom. nih.gov This planarity restricts the molecule's conformation. The amide group is also a potent hydrogen bond donor (via the N-H) and acceptor (via the C=O), allowing it to form strong, directional interactions within a protein binding site. nih.gov

The orientation of the amide bond can profoundly influence molecular interactions and self-assembly properties. researchgate.net Studies have shown that the conformational equilibria of the amide C-N bond are different in secondary versus tertiary benzamides, leading to distinct properties. nih.govresearchgate.net While significant twisting of the amide bond is energetically unfavorable, minor deviations from planarity can occur, and in some designs, inducing a twist can be a deliberate strategy to modulate reactivity and binding. rsc.org

Linker groups are often used in ligand design to connect the core benzamide scaffold to another pharmacophoric element. The composition, length, and flexibility of these linkers are critical design parameters. For example, in a study of 9-alkylamino-1,2,3,4-tetrahydroacridines, the biological activity was shown to increase with the length of the carbon chain linker up to a certain point. mdpi.com An optimally designed linker can position the different parts of the molecule correctly to maximize interactions with the target receptor, while a poorly chosen linker may introduce steric clashes or entropic penalties.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify and optimize new ligands. nih.gov A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. scribd.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

There are two main approaches to generating a pharmacophore model:

Structure-Based Pharmacophore Modeling : When the 3D structure of the target protein is known, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site. dovepress.com This approach allows for the identification of crucial interactions between the ligand and the receptor.

Ligand-Based Pharmacophore Modeling : If the target structure is unknown, a model can be created by aligning a set of known active molecules and identifying the common chemical features that are essential for their activity. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. scribd.comdovepress.com This virtual screening process can significantly increase the efficiency of hit identification.

For lead optimization, pharmacophore models guide the modification of a hit compound to better fit the model's features, thereby improving its potency and selectivity. vcat.de For instance, a study on N-benzyl benzamide derivatives used computational methods to determine a 3D pharmacophore model, which provided a framework for understanding the ligand-receptor interactions and guiding the design of new melanogenesis inhibitors. nih.gov

Computational Approaches in Rational Drug Design (e.g., fragment-based virtual screening)

Modern drug discovery extensively uses computational methods to accelerate the design and optimization of new drugs, a process known as computer-aided drug design (CADD). taylorandfrancis.comsysrevpharm.org These approaches can be broadly categorized as either structure-based or ligand-based. taylorandfrancis.com

One increasingly popular and powerful strategy is Fragment-Based Drug Discovery (FBDD) . frontiersin.org FBDD begins by screening libraries of very small molecules, or "fragments" (typically with a molecular weight under 300 Da), to identify those that bind weakly to the target protein. nih.govmdpi.com Because of their small size, fragments can explore chemical space more efficiently than larger, more complex molecules. nih.gov

The screening process often employs sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR), but it can also be performed computationally through fragment-based virtual screening (FBVS) . computabio.com The typical workflow for FBVS includes:

Target and Library Preparation : Obtaining the 3D structure of the target protein and preparing a virtual library of diverse, drug-like fragments. computabio.com

Molecular Docking : Using computer simulations to predict how each fragment in the library will bind to the active site of the target. computabio.compatsnap.com

Hit Identification : Ranking the fragments based on their predicted binding affinity and identifying the most promising candidates, or "hits". computabio.com

Hit-to-Lead Optimization : Once a fragment hit is identified and experimentally validated, it serves as a starting point for building a more potent lead compound. This can be done by "growing" the fragment to occupy more of the binding site or by "linking" multiple fragments that bind to adjacent sites. mdpi.com

Computational tools like molecular dynamics simulations can provide further insights into the stability and behavior of the drug-target complex, guiding the rational design of more effective benzamide-based therapeutics. patsnap.com

Pre Clinical Investigative Models and Applications Excluding Human Clinical Data

In Vitro Cellular Assay Systems

No data is available from the conducted searches regarding the antiproliferative effects of 4-(Ethylamino)benzamide in the specified human and mammalian cell lines.

No studies were found that evaluated the antimicrobial or antifungal activity of this compound against Staphylococcus aureus, Bacillus subtilis, or Candida albicans.

There is no available information from the searches conducted on the effects of this compound in enzyme activity or inhibition assays.

No research data was found concerning the use of this compound in gene re-expression studies involving methylated cell lines.

In Vivo Animal Models

No in vivo studies on the antiviral efficacy of this compound in the duck Hepatitis B virus (DHBV) model or against Newcastle disease virus in avian models were identified in the literature search.

Antitumor Activity in Murine Tumor Models

There is currently no publicly available scientific literature detailing the antitumor activity of this compound in murine tumor models. Studies on other benzamide (B126) derivatives have been conducted, but specific data for this compound is not present in the reviewed sources.

Other Pre-clinical Disease Models

Investigations into the efficacy of this compound in other pre-clinical disease models, such as those for pulmonary hypertension, have not been reported in the available scientific literature. While various animal models are utilized to study pulmonary hypertension, there is no specific mention of testing with this compound. nih.govnih.govcordynamics.com

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Detailed pharmacokinetic and pharmacodynamic profiles of this compound in animal models are not available in the public domain. The relationship between drug concentration and its effect, as well as its absorption, distribution, metabolism, and excretion, have not been characterized for this specific compound in preclinical animal studies.

Future Research Directions and Unexplored Avenues

Exploration of Novel Biological Targets and Pathways

While the biological activities of some benzamide (B126) derivatives are well-documented, a vast expanse of potential molecular targets remains uncharted. Future research should prioritize the systematic screening of 4-(Ethylamino)benzamide and its analogues against a diverse array of biological targets to uncover novel therapeutic applications.

One area of significant potential is in the targeting of bacterial cell division proteins. For instance, certain benzamide derivatives have shown inhibitory activity against Filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cytokinesis. nih.govnih.gov This presents an opportunity to develop novel antibiotics that are effective against multidrug-resistant bacteria. nih.govnih.gov

Another promising frontier is the exploration of kinases involved in neurodegenerative diseases. Recent studies have shown that certain 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives can act as c-Abl inhibitors, offering a potential neuroprotective effect in models of Parkinson's disease. nih.gov This suggests that the this compound scaffold could be modified to target other kinases implicated in neurological disorders.

Furthermore, the immunomodulatory potential of these compounds is an area ripe for investigation. Exploring their effects on key signaling pathways in immune cells, such as cytokine production and receptor signaling, could lead to the development of new treatments for autoimmune diseases and cancer. The design of multi-target ligands, where a single molecule is engineered to interact with multiple biological targets, represents a sophisticated approach to treating complex diseases like Alzheimer's and diabetes. mdpi.com

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of novel this compound analogues with enhanced potency and selectivity necessitates the development of more sophisticated and efficient synthetic strategies. While traditional methods for amide bond formation are well-established, the creation of complex, multi-functionalized derivatives calls for innovative approaches.

Future synthetic efforts could focus on the use of flow chemistry, which offers advantages in terms of reaction control, scalability, and safety. The development of novel catalytic systems, such as those based on transition metals, could enable previously inaccessible chemical transformations, allowing for the precise installation of diverse functional groups onto the benzamide scaffold.

The creation of compound libraries with high structural diversity will be crucial for exploring a wide range of biological activities. This can be achieved through combinatorial chemistry and diversity-oriented synthesis, which allow for the rapid generation of a large number of distinct molecules.

Application of Advanced Computational Techniques for Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. The application of these techniques to the study of this compound and its derivatives can provide valuable insights into their structure-activity relationships (SAR) and guide the design of new, more potent compounds.

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of these molecules, such as their molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. nih.gov This information is crucial for predicting their reactivity and interaction with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. jksus.orgresearchgate.net These models can then be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts. jksus.orgresearchgate.net

Molecular docking simulations can provide a detailed picture of how these molecules bind to their target proteins at the atomic level. tandfonline.com This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for binding affinity and selectivity. tandfonline.com These insights can then be used to design new molecules with improved binding properties.

| Computational Technique | Application in this compound Research | Key Insights |

| Density Functional Theory (DFT) | Elucidation of electronic characteristics and geometric properties. | Prediction of reactivity, stability, and molecular orbital energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Identification of key structural features influencing potency. |

| Molecular Docking | Simulation of binding modes with biological targets. | Understanding of intermolecular interactions and guidance for lead optimization. |

Investigation of Multidrug Resistance Reversal Mechanisms

Multidrug resistance (MDR) is a major obstacle in the treatment of cancer and infectious diseases. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux therapeutic agents from the cell. Several benzamide derivatives have shown promise as MDR reversal agents by inhibiting the function of these transporters.

Future research should focus on elucidating the precise molecular mechanisms by which this compound and its analogues inhibit ABC transporters such as ABCG2. mdpi.com This could involve a combination of biochemical assays, structural biology studies, and computational modeling to identify the specific binding sites and conformational changes involved in the inhibitory process.

A novel benzamide derivative, VKNG-2, has been shown to reverse MDR in colon cancer cells by inhibiting the efflux function of the ABCG2 transporter. mdpi.com Molecular docking studies indicated a high affinity of VKNG-2 for the substrate-drug binding site of the ABCG2 transporter. mdpi.com Further investigation into the structure-activity relationship of these compounds could lead to the development of more potent and selective inhibitors.

The potential for these compounds to act as chemosensitizers, enhancing the efficacy of existing anticancer drugs, is a particularly exciting area of research. This could involve preclinical studies in animal models to evaluate the in vivo efficacy and safety of combination therapies.

Role of this compound Scaffolds in Material Science and Other Non-Biological Applications

While the primary focus of research on this compound has been in the biomedical field, the unique chemical properties of this scaffold suggest potential applications in material science and other non-biological domains.

One potential application is in the development of novel polymers and functional materials. The benzamide moiety can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of polymeric materials. For instance, tin complexes of 4-(benzylideneamino)benzenesulfonamide have been investigated as efficient photostabilizers for poly(vinyl chloride) (PVC). mdpi.com These complexes were found to reduce weight loss, decrease the formation of small residues, and limit the depression of molecular weight in PVC upon irradiation. mdpi.com

The aromatic nature of the this compound scaffold also suggests potential applications in organic electronics. By incorporating this moiety into conjugated polymer backbones, it may be possible to tune the electronic and optical properties of these materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Further exploration into the coordination chemistry of this compound with various metal ions could lead to the development of novel catalysts, sensors, and magnetic materials. The ability of the amide and amino groups to act as ligands for metal centers opens up a wide range of possibilities for creating functional coordination polymers and metal-organic frameworks (MOFs).

Emerging Interdisciplinary Research at the Interface of Chemistry and Biology

The most groundbreaking discoveries often occur at the boundaries of traditional scientific disciplines. The study of this compound and its derivatives is a prime example of how the integration of chemistry and biology can lead to significant advancements.

Chemical biology approaches can be used to develop chemical probes based on the this compound scaffold to investigate complex biological processes. For example, fluorescently labeled derivatives could be synthesized to visualize the subcellular localization of their biological targets in living cells. Photoaffinity labeling probes could be used to covalently modify and identify the binding partners of these compounds.

The development of "theranostic" agents , which combine therapeutic and diagnostic capabilities in a single molecule, is another exciting area of interdisciplinary research. For instance, a this compound derivative could be functionalized with a radionuclide for use in positron emission tomography (PET) imaging to diagnose a specific disease, while the core molecule exerts a therapeutic effect. The synthesis and radiolabeling of N-(alkylaminoalkyl)-substituted benzamides have been explored for melanoma imaging.

Furthermore, the application of systems biology approaches can provide a more holistic understanding of the effects of these compounds on cellular networks. By combining high-throughput screening with transcriptomic, proteomic, and metabolomic analyses, it is possible to identify the global changes in cellular pathways that are induced by treatment with a this compound derivative. This can help to uncover novel mechanisms of action and identify potential off-target effects.

Q & A

Basic: What are the recommended synthetic routes for 4-(Ethylamino)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling reactions between ethylamine derivatives and activated benzoyl intermediates. For example, a multi-step approach may include:

- Step 1: Activation of the benzamide core using reagents like thionyl chloride to form a reactive acyl chloride intermediate.

- Step 2: Nucleophilic substitution with ethylamine under reflux conditions in anhydrous solvents (e.g., dichloromethane or DMF) .